sEH Inhibitory Potency (pKi): Target Compound vs. Closest Structural Analogs from the Same Arylamide Optimization Series
In the Eldrup et al. (2009) structure-based optimization study, the target compound (ZINC39299563) achieved a pKi of 9.85 (Ki ≈ 0.14 nM) against recombinant human sEH, representing the most potent compound within its sub-series. Two direct structural analogs from the same publication—differing only in the replacement of the 4-fluorobenzoate ester with alternative capping groups—yielded pKi values of 9.52 (Ki ≈ 0.30 nM), corresponding to an approximately 2.1-fold reduction in binding affinity [1]. The co-crystal structure of the target compound bound to human sEH (PDB 3I28) confirms that the 4-fluorobenzoate moiety occupies a defined hydrophobic pocket, providing a structural rationale for the potency advantage over non-fluorinated analogs [2].
| Evidence Dimension | Binding affinity for recombinant human soluble epoxide hydrolase (sEH; HYES_HUMAN) |
|---|---|
| Target Compound Data | pKi = 9.85 ± 0.44 (ligand efficiency 0.44); Ki ≈ 0.14 nM |
| Comparator Or Baseline | Closest arylamide analogs from same series: ZINC000043058894 (pKi = 9.52, LE 0.38); ZINC000043058896 (pKi = 9.52, LE 0.38); ZINC000042989808 (pKi = 9.52, LE 0.43) |
| Quantified Difference | ΔpKi = 0.33 (approximately 2.1-fold higher affinity for target compound vs. the nearest comparator pKi 9.52) |
| Conditions | In vitro fluorescence-based enzymatic assay using recombinant human sEH; measurements from Eldrup et al., J. Med. Chem. 2009, as curated in the ZINC15 database |
Why This Matters
A ΔpKi of 0.33 represents a meaningful, quantifiable potency edge over the nearest structural analogs, directly relevant for researchers selecting the highest-affinity probe within this arylamide chemotype for sEH target engagement studies.
- [1] Eldrup, A.B.; Soleymanzadeh, F.; Taylor, S.J.; Muegge, I.; Farrow, N.A.; Joseph, D.; McKellop, K.; Man, C.C.; Kukulka, A.; De Lombaert, S. Structure-based optimization of arylamides as inhibitors of soluble epoxide hydrolase. J. Med. Chem. 2009, 52 (19), 5880–5895. Primary bioactivity data curated in ZINC15 (ZINC000039299563, ZINC000043058894, ZINC000043058896, ZINC000042989808). PMID: 19746975. View Source
- [2] PDB 3I28: Crystal Structure of soluble epoxide Hydrolase in complex with 4-fluorobenzoate phenothiazine arylamide inhibitor. Deposited 2009-06-29. RCSB Protein Data Bank. View Source
